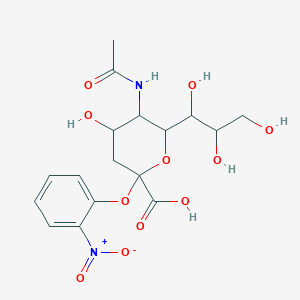

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid is a useful research compound. Its molecular formula is C17H22N2O11 and its molecular weight is 430.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that similar compounds interact with various cellular components, affecting their function and leading to changes in cellular behavior .

Mode of Action

It’s suggested that it may interact with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the cell, leading to various downstream effects.

Biochemical Pathways

It’s known that similar compounds can affect a variety of biochemical pathways, leading to changes in cellular behavior .

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of the compound, as well as its overall effect on the body .

Result of Action

It’s known that similar compounds can have a variety of effects at the molecular and cellular level, depending on their specific mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .

Activité Biologique

5-Acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid, known by its IUPAC name and CAS number (157707-92-1), is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in research.

The biological activity of this compound is primarily attributed to its structural components which allow it to interact with various biological targets.

Target Interactions

- The compound is believed to affect cellular functions through interactions with specific proteins and enzymes, notably sialidases (neuraminidases), which are involved in the cleavage of sialic acid residues from glycoconjugates .

- It has been suggested that similar compounds can modulate biochemical pathways that influence cellular behavior, potentially leading to therapeutic applications in various diseases.

Enzyme Activity

The compound serves as a chromogenic substrate for sialidase detection. Upon cleavage by sialidase, it releases a yellow-colored product (2-nitrophenol), which can be quantitatively measured spectrophotometrically. This property makes it valuable for:

- Enzyme kinetics studies

- Inhibitor screening

- Detection of bacterial and viral neuraminidases in clinical and environmental samples .

Pharmacological Implications

Research indicates that the compound may play a role in the pharmacology and toxicology of related substances, particularly in conditions such as acetaminophen overdose, which is a common cause of hepatic failure .

Case Study 1: Synthesis and Evaluation

A study synthesized the compound and evaluated its structural properties. It was found to be more planar than its 3-nitro isomer, with distinct hydrogen-bonding patterns that influence its biological activity . The study highlighted the importance of molecular geometry in determining the interaction efficacy with biological targets.

Case Study 2: Sialidase Activity

In another study, the compound was utilized to assess sialidase activity in various microbial strains. The results demonstrated a significant correlation between enzyme activity and the concentration of the substrate, underscoring its utility in microbiological diagnostics .

Data Tables

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 157707-92-1 |

| Molecular Formula | C17H22N2O11 |

| Molecular Weight | 430.4 g/mol |

| Purity | ≥95% |

| Application | Description |

|---|---|

| Enzyme Kinetics Studies | Quantitative measurement of enzyme activity via colorimetric assays |

| Inhibitor Screening | Testing potential inhibitors of sialidase enzymes |

| Microbial Diagnostics | Identification of bacterial and viral neuraminidases |

Propriétés

IUPAC Name |

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBGFIGDTJBVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399220 |

Source

|

| Record name | 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157707-92-1 |

Source

|

| Record name | 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.